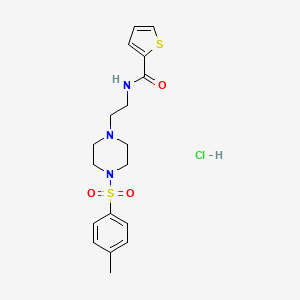
N-(2-(4-Tosylpiperazin-1-yl)ethyl)thiophen-2-carbonsäureamidhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-tosylpiperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a complex organic compound that features a thiophene ring, a piperazine moiety, and a tosyl group
Wissenschaftliche Forschungsanwendungen
N-(2-(4-tosylpiperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The thiophene ring system is of interest for the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Wirkmechanismus
Target of Action
Similar compounds have been shown to target enzymes like acetylcholinesterase and cyclooxygenase . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Similar compounds have been shown to inhibit their target enzymes . Inhibition of these enzymes can lead to increased levels of neurotransmitters in the synaptic cleft or decreased production of pro-inflammatory mediators.
Biochemical Pathways
Based on the potential targets, this compound could affect the cholinergic neurotransmission pathway by inhibiting acetylcholinesterase , and the arachidonic acid pathway by inhibiting cyclooxygenase . These pathways are involved in neurotransmission and inflammation, respectively.
Result of Action
Inhibition of acetylcholinesterase could potentially lead to increased acetylcholine levels in the synaptic cleft, enhancing neurotransmission . Similarly, inhibition of cyclooxygenase could result in decreased production of pro-inflammatory mediators, reducing inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-tosylpiperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the piperazine moiety: This step often involves the reaction of piperazine with a suitable electrophile to introduce the tosyl group.
Coupling of the thiophene and piperazine derivatives: This is typically done using standard amide coupling reactions, often employing reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-tosylpiperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tosyl group can be reduced to a thiol group under specific conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Piperazine Derivatives: Compounds such as fluphenazine and trifluoperazine, which contain piperazine moieties, are used as antipsychotic agents.
Uniqueness
N-(2-(4-tosylpiperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is unique due to its combination of a thiophene ring, a piperazine moiety, and a tosyl group, which together confer a distinct set of chemical and biological properties .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2.ClH/c1-15-4-6-16(7-5-15)26(23,24)21-12-10-20(11-13-21)9-8-19-18(22)17-3-2-14-25-17;/h2-7,14H,8-13H2,1H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQQVHHTLUUZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














